molecular formula C14H23NO5 B11745158 (4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid

(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B11745158
M. Wt: 285.34 g/mol
InChI Key: WYSTZPJUMPAXFD-OUAUKWLOSA-N
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Description

(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the pyrano[3,2-c]pyridine core through cyclization reactions, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. Reaction conditions may vary, but common reagents include acids, bases, and various catalysts to facilitate the cyclization and protection steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical pathways and interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, or electronic devices.

Mechanism of Action

The mechanism of action of (4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through binding to these targets, leading to changes in their function or activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

(4R,4aR,8aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-6-4-11-10(8-15)9(12(16)17)5-7-19-11/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11-/m1/s1

InChI Key

WYSTZPJUMPAXFD-OUAUKWLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)[C@@H](CCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(CCO2)C(=O)O

Origin of Product

United States

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